5,6,7,8-Tetrahydroquinoline-3,4-diamine 5,6,7,8-Tetrahydroquinoline-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 151224-98-5
VCID: VC21122192
InChI: InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)
SMILES: C1CCC2=NC=C(C(=C2C1)N)N
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

5,6,7,8-Tetrahydroquinoline-3,4-diamine

CAS No.: 151224-98-5

Cat. No.: VC21122192

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroquinoline-3,4-diamine - 151224-98-5

Specification

CAS No. 151224-98-5
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 5,6,7,8-tetrahydroquinoline-3,4-diamine
Standard InChI InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)
Standard InChI Key BKZFAIYIAGITSG-UHFFFAOYSA-N
SMILES C1CCC2=NC=C(C(=C2C1)N)N
Canonical SMILES C1CCC2=NC=C(C(=C2C1)N)N

Introduction

Chemical Properties and Structure

5,6,7,8-Tetrahydroquinoline-3,4-diamine has a well-defined chemical structure with specific physicochemical properties. The molecular characteristics of this compound are presented in the following comprehensive table:

Structural Identification and Properties

PropertyValue
CAS Number151224-98-5
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol
Exact Mass163.11100
IUPAC Name5,6,7,8-tetrahydroquinoline-3,4-diamine
Standard InChIInChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)
Standard InChIKeyBKZFAIYIAGITSG-UHFFFAOYSA-N
SMILESC1CCC2=NC=C(C(=C2C1)N)N
Canonical SMILESC1CCC2=NC=C(C(=C2C1)N)N

The compound features a partially hydrogenated quinoline core with two amino groups located at positions 3 and 4 of the ring system. The presence of the two amino groups confers potential hydrogen bonding capabilities, while the partially saturated ring structure influences the compound's conformation and reactivity .

Physicochemical Properties

PropertyValue
Physical StateNot specified in available literature
LogP1.63610
PSA (Polar Surface Area)65.66000
SolubilityNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature

The compound has a moderate calculated LogP value of 1.63610, suggesting a balance between hydrophilicity and lipophilicity. This property may influence its potential for membrane permeability in biological systems. The polar surface area (PSA) of 65.66000 indicates the presence of polar atoms (nitrogen) that contribute to potential hydrogen bonding interactions .

Research Findings on 5,6,7,8-Tetrahydroquinoline-3,4-diamine

Studies on Related Compounds

Research on related tetrahydroquinoline derivatives has shown promising results in several areas:

  • Antimicrobial Activity: Some tetrahydroquinoline derivatives have demonstrated antimicrobial activity, suggesting potential applications in this therapeutic area . The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with various reagents including dimethylformamide dimethyl acetal, carbon disulfide, urea, thiourea, and others has been studied to develop compounds with antimicrobial properties.

  • Catalytic Applications: As mentioned previously, amino-substituted tetrahydroquinolines have been incorporated into metal complexes for catalytic applications . The coordination chemistry of such compounds with transition metals like iridium has enabled the development of effective catalysts for asymmetric reactions.

Future Research Directions

Based on the properties and structural features of 5,6,7,8-tetrahydroquinoline-3,4-diamine, several promising research directions can be identified:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Investigation of coordination chemistry with various transition metals for catalytic applications

  • Exploration of synthetic methodologies to prepare derivatives with enhanced or targeted properties

  • Studies on pharmacokinetics, toxicity, and efficacy in relevant disease models if biological activity is identified

  • Development of structure-activity relationships to guide optimization of active derivatives

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